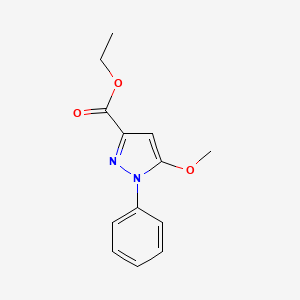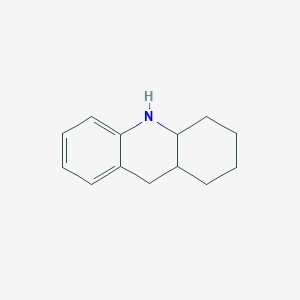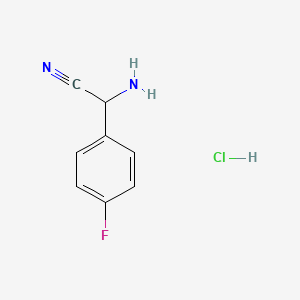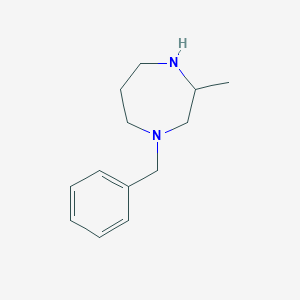
1-Benzyl-3-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C13H20N2. It belongs to the class of diazepanes, which are seven-membered ring compounds containing two nitrogen atoms.
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-3-methyl-1,4-diazepane is the resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli . These pumps play a crucial role in the bacteria’s ability to resist various antimicrobial agents by extruding the drugs out of the bacterial cell .
Mode of Action
This compound acts as an efflux pump inhibitor (EPI). It interacts with the RND efflux pumps, reducing their activity and thereby decreasing the efflux of certain antibiotics . This leads to an increase in the intracellular concentration of these antibiotics, enhancing their effectiveness .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to antibiotic resistance in bacteria. By inhibiting the RND efflux pumps, it disrupts the normal functioning of these pumps, which are responsible for the extrusion of antibiotics directly from the cytoplasm into the external medium . This results in an increased susceptibility of the bacteria to the antibiotics .
Pharmacokinetics
Its effectiveness as an epi suggests that it has sufficient bioavailability to interact with its targets in the bacterial cell .
Result of Action
The inhibition of the RND efflux pumps by this compound leads to a decrease in the minimal inhibitory concentration of levofloxacin and other antibiotics . This means that lower concentrations of these antibiotics are needed to inhibit the growth of the bacteria, enhancing the effectiveness of the antibiotics .
Analyse Biochimique
Biochemical Properties
1-Benzyl-3-methyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reduction of imines to amines . This interaction is crucial for the synthesis of certain chiral amines, which are important intermediates in the production of pharmaceuticals. Additionally, this compound can modulate the activity of efflux pumps in bacterial cells, thereby affecting the cells’ resistance to antibiotics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound can increase membrane permeability and decrease the transcription of efflux pump genes This leads to an accumulation of antibiotics within the cells, enhancing their efficacy
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and proteins, altering their conformation and activity. For instance, its interaction with imine reductases involves binding to the enzyme’s active site, facilitating the reduction of imines to amines . Additionally, this compound can inhibit the activity of efflux pumps by increasing membrane permeability and reducing the transcription of efflux pump genes . These molecular interactions are crucial for the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods. In in vitro studies, the effects of this compound on cellular function have been observed to change over time. For example, prolonged exposure to the compound can lead to increased membrane permeability and altered gene expression in bacterial cells . In in vivo studies, the long-term effects of the compound on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce adverse effects, such as increased membrane permeability and altered metabolic regulation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as imine reductases, which play a role in the reduction of imines to amines . This interaction is essential for the synthesis of chiral amines, which are important intermediates in pharmaceutical production. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of key metabolic enzymes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical and cellular effects. For example, its interaction with imine reductases may localize it to the cytoplasm, where these enzymes are typically found . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reductive amination of 1-benzyl-3-methyl-1,4-diazepan-2-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method involves the cyclization of N-benzyl-N-methyl-1,3-diaminopropane under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing catalytic hydrogenation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-1,4-diazepane has several scientific research applications:
Comparaison Avec Des Composés Similaires
- 1-Benzyl-2-methyl-1,4-diazepane
- 1-Benzyl-6-methyl-1,4-diazepane
- 1-Benzyl-5-methyl-1,4-diazepane
Comparison: 1-Benzyl-3-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in drug development .
Propriétés
IUPAC Name |
1-benzyl-3-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECKXKOOXAGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

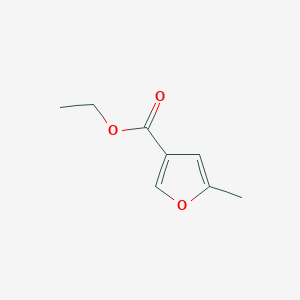
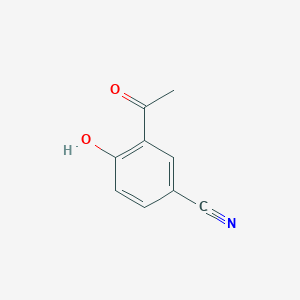
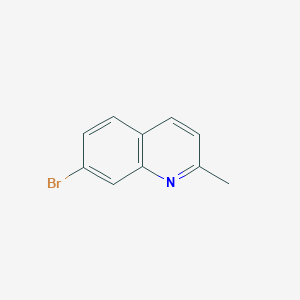
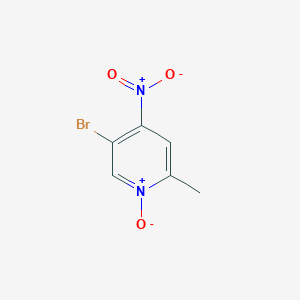
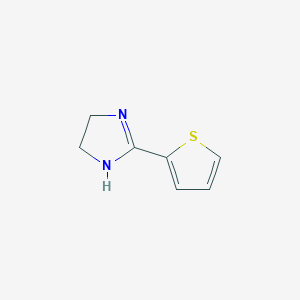
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)
